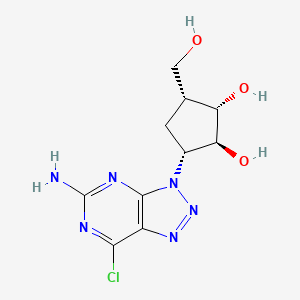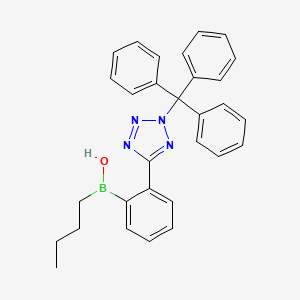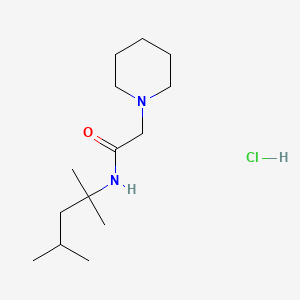
1-Piperidineacetamide, N-(1,1,3-trimethylbutyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidineacetamide, N-(1,1,3-trimethylbutyl)-, hydrochloride is a chemical compound with the molecular formula C14H29ClN2O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring and an acetamide group, making it a subject of interest for scientific research .
Preparation Methods
The synthesis of 1-Piperidineacetamide, N-(1,1,3-trimethylbutyl)-, hydrochloride typically involves the reaction of piperidine with acetamide derivatives under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
1-Piperidineacetamide, N-(1,1,3-trimethylbutyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-Piperidineacetamide, N-(1,1,3-trimethylbutyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-Piperidineacetamide, N-(1,1,3-trimethylbutyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate the detailed mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
1-Piperidineacetamide, N-(1,1,3-trimethylbutyl)-, hydrochloride can be compared with other similar compounds, such as:
1-Piperidineacetamide derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
N-(1,1,3-trimethylbutyl) derivatives: These compounds have the same substituent group but differ in their core structures, resulting in different reactivity and applications.
Properties
CAS No. |
109258-22-2 |
|---|---|
Molecular Formula |
C14H29ClN2O |
Molecular Weight |
276.84 g/mol |
IUPAC Name |
N-(2,4-dimethylpentan-2-yl)-2-piperidin-1-ylacetamide;hydrochloride |
InChI |
InChI=1S/C14H28N2O.ClH/c1-12(2)10-14(3,4)15-13(17)11-16-8-6-5-7-9-16;/h12H,5-11H2,1-4H3,(H,15,17);1H |
InChI Key |
VWPJKSOZZOQTNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(C)NC(=O)CN1CCCCC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


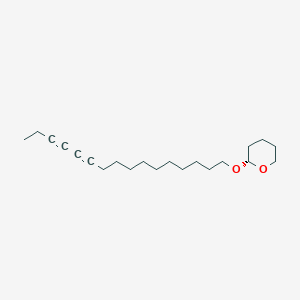
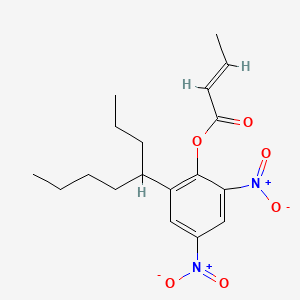

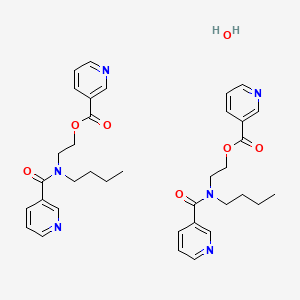

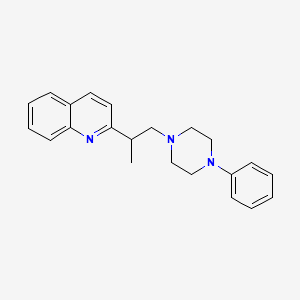

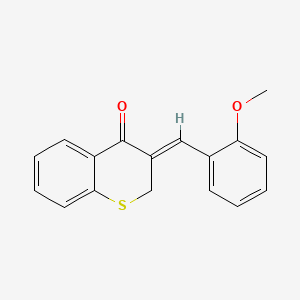
![2-[(Aminothioxomethyl)hydrazono]-2-(2,3-dichlorophenyl)acetamide](/img/structure/B15186255.png)
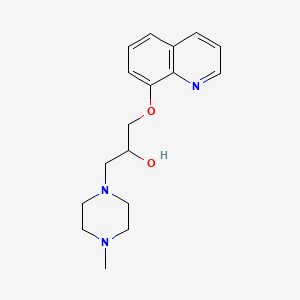
![[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] (4-chlorophenyl) hydrogen phosphate;N,N-diethylethanamine](/img/structure/B15186270.png)
